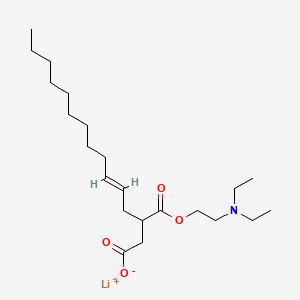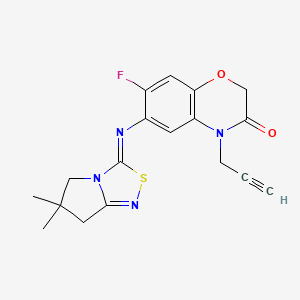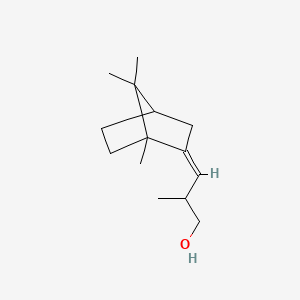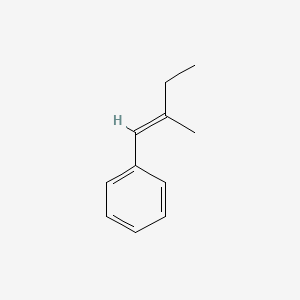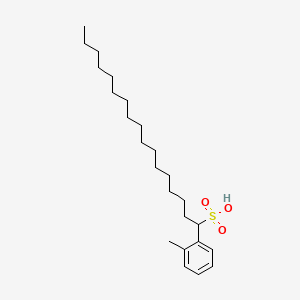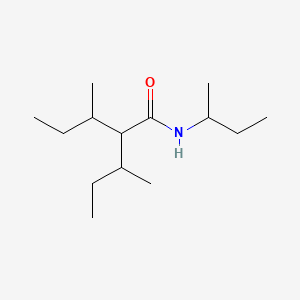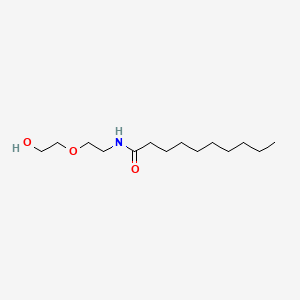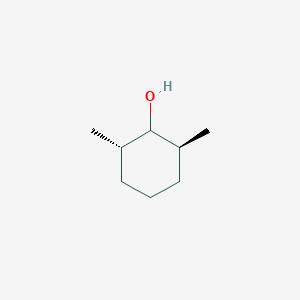
Dinonadecyl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinonadecyl phosphite is an organophosphorus compound characterized by the presence of two nonadecyl groups attached to a phosphite moiety. This compound is part of the broader class of phosphites, which are known for their applications in various fields, including agriculture, industry, and medicine. The unique structure of this compound imparts specific chemical properties that make it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: Dinonadecyl phosphite can be synthesized through the reaction of phosphorus trichloride with nonadecanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
PCl3+2C19H39OH→(C19H39O)2PCl+HCl
The intermediate product, dinonadecyl phosphorochloridite, is then treated with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
化学反応の分析
Types of Reactions: Dinonadecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dinonadecyl phosphate using oxidizing agents such as hydrogen peroxide.
Substitution: The phosphite group can participate in nucleophilic substitution reactions, where the nonadecyl groups can be replaced by other alkyl or aryl groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and nonadecanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Substitution: Alkyl halides, aryl halides, under basic conditions.
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Oxidation: Dinonadecyl phosphate.
Substitution: Various alkyl or aryl phosphites.
Hydrolysis: Phosphoric acid and nonadecanol.
科学的研究の応用
Dinonadecyl phosphite has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its antioxidant properties and potential use in drug formulations.
Industry: Utilized as a stabilizer in polymer production to prevent degradation during processing and long-term use.
作用機序
The mechanism of action of dinonadecyl phosphite primarily involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing oxidative degradation of polymers and other materials. The phosphite group can donate electrons to neutralize free radicals, which are responsible for initiating oxidative chain reactions. This antioxidant action is crucial in maintaining the stability and longevity of materials exposed to oxidative stress.
類似化合物との比較
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phosphite
Comparison: Dinonadecyl phosphite is unique due to its long nonadecyl chains, which impart distinct hydrophobic properties. This makes it particularly effective in applications where water resistance and long-term stability are required. Compared to triphenyl phosphite and tris(2,4-di-tert-butylphenyl) phosphite, this compound offers better performance in hydrophobic environments. Additionally, its antioxidant properties are comparable to those of other phosphites, making it a versatile compound in various applications.
特性
CAS番号 |
71889-08-2 |
|---|---|
分子式 |
C38H78O3P+ |
分子量 |
614.0 g/mol |
IUPAC名 |
di(nonadecoxy)-oxophosphanium |
InChI |
InChI=1S/C38H78O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-42(39)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3/q+1 |
InChIキー |
DQNRNKIWQDQREO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



